molecular formula C12H16FNO2 B143878 tert-Butyl (3-fluoro-2-methylphenyl)carbamate CAS No. 129822-38-4

tert-Butyl (3-fluoro-2-methylphenyl)carbamate

Cat. No.: B143878
CAS No.: 129822-38-4
M. Wt: 225.26 g/mol
InChI Key: GOWOAABMUXCQKO-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoro-2-methylphenyl)carbamate is an organic compound with the molecular formula C12H16FNO2. It is a derivative of carbamate, featuring a tert-butyl group attached to a 3-fluoro-2-methylphenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-fluoro-2-methylphenyl)carbamate can be synthesized through the reaction of 3-fluoro-2-methylaniline with di-tert-butyl dicarbonate in the presence of a solvent such as tetrahydrofuran (THF). The reaction mixture is typically refluxed for 16 hours to ensure complete reaction. The product is then isolated through crystallization using heptane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products depend on the specific reactions undertaken. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

tert-Butyl (3-fluoro-2-methylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl (3-fluoro-2-methylphenyl)carbamate exerts its effects is not fully understood. its reactivity is influenced by the presence of the tert-butyl group, which can affect the compound’s steric and electronic properties. The molecular targets and pathways involved in its action are subjects of ongoing research.

Properties

IUPAC Name

tert-butyl N-(3-fluoro-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWOAABMUXCQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563249
Record name tert-Butyl (3-fluoro-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129822-38-4
Record name tert-Butyl (3-fluoro-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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